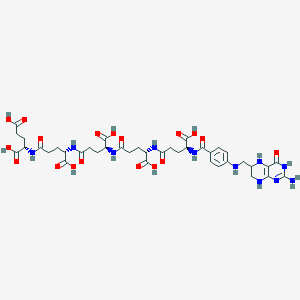

Tetrahydropteroylpentaglutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydropteroylpentaglutamate exhibits strong product inhibition by H4PteGlu5. In vivo, this enzyme may bind significant amounts of this coenzyme in a nearly irreversible enzyme.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanisms

Tetrahydropteroylpentaglutamate is integral to one-carbon metabolism. It serves as a cofactor in several enzymatic reactions:

- Methylenetetrahydrofolate Reductase (MTHFR) : This enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is critical for the remethylation of homocysteine to methionine. Deficiencies in this pathway can lead to elevated homocysteine levels, associated with cardiovascular diseases .

- Thymidylate Synthase : this compound is essential for the synthesis of thymidine monophosphate from deoxyuridine monophosphate, a key step in DNA synthesis. This pathway is particularly relevant in cancer research as it is targeted by chemotherapeutic agents like 5-fluorouracil .

Cancer Therapy

The role of this compound in nucleotide synthesis has made it a target for cancer therapies. Inhibitors of thymidylate synthase exploit this pathway to reduce tumor growth by limiting DNA synthesis:

- 5-Fluorouracil : This chemotherapeutic agent mimics uracil and inhibits thymidylate synthase, leading to depletion of this compound and subsequent reduction in DNA synthesis .

Neurodevelopmental Disorders

Research has indicated that adequate folate levels are crucial during pregnancy to prevent neural tube defects. This compound supplementation can help maintain proper levels of folate during gestation:

- A study demonstrated that maternal supplementation with folate reduces the risk of congenital malformations by ensuring sufficient availability of this compound for fetal development .

Nutritional Applications

This compound is also significant in nutritional biochemistry:

- Folate Bioavailability : The polyglutamated forms of folate, including this compound, are more bioavailable than their monoglutamate counterparts, enhancing absorption and utilization within the body .

Analytical Techniques

The study of this compound involves various analytical techniques:

- Mass Spectrometry : Utilized for quantifying folate derivatives and understanding their metabolic pathways.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural properties and dynamics of this compound within biological systems.

Case Studies

Several case studies highlight the significance of this compound:

- One study assessed the impact of dietary folate on cognitive function, revealing that higher levels of this compound correlate with improved cognitive performance in elderly populations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Inhibition of thymidylate synthase; targeting DNA synthesis pathways |

| Neurodevelopment | Prevention of neural tube defects through maternal supplementation |

| Nutritional Biochemistry | Enhanced bioavailability and utilization compared to monoglutamate forms |

| Analytical Research | Use of mass spectrometry and NMR for studying metabolic pathways involving this compound |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Tetrahydropteroylpentaglutamate (H4PteGlu5) for in vitro studies?

- Methodological Answer : H4PteGlu5 is synthesized via sodium borohydride (NaBH₄) reduction of pteroylpentaglutamate (PteGlu5), followed by incubation with formaldehyde to generate 5,10-methylenethis compound (5,10-CH₂-H4PteGlu5). Purification typically involves chromatographic techniques such as ion-exchange or affinity chromatography, with validation via UV-Vis spectroscopy to confirm redox state and structural integrity .

Q. How does H4PteGlu5 function as a cofactor in one-carbon metabolism, and what experimental approaches confirm its role?

- Methodological Answer : H4PteGlu5 serves as a folate cofactor in oxidative demethylation reactions catalyzed by dimethylglycine dehydrogenase (DMGDH) and sarcosine dehydrogenase (SARDH). Experimental confirmation involves enzyme activity assays under controlled pH (7.0–8.5) and temperature (25–37°C), monitored spectrophotometrically at 600 nm to track NADH/NADPH production. Knockout cell models or isotopic labeling (e.g., ¹³C-formaldehyde) further validate metabolic flux .

Q. What techniques are recommended for quantifying H4PteGlu5 in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is standard. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., d₃-H4PteGlu5) ensures accuracy. Calibration curves should span physiologically relevant concentrations (1 nM–10 µM), with recovery rates validated via spiked samples .

Advanced Research Questions

Q. How do researchers investigate the redox cofactor specificity (NAD⁺ vs. NADP⁺) of H4PteGlu5-dependent enzymes like MTHFD2?

- Methodological Answer : Kinetic assays are performed with varying NAD⁺/NADP⁺ concentrations (0–2 mM) under anaerobic conditions. Activity is measured via absorbance changes at 340 nm (NADH/NADPH formation). Structural analysis (e.g., X-ray crystallography) of enzyme-cofactor complexes identifies binding residues, while mutagenesis (e.g., Arg→Ala substitutions) tests redox specificity hypotheses .

Q. What strategies resolve discrepancies in H4PteGlu5 activity data across experimental models (e.g., cell-free vs. in vivo systems)?

- Methodological Answer : Standardize assay conditions (pH 7.4, 1 mM Mg²⁺, 0.1 mM EDTA) to minimize variability. For in vivo studies, use isotope tracing (³H/¹⁴C-labeled H4PteGlu5) to track intracellular distribution. Meta-analyses of published data should account for model-specific variables (e.g., tissue type, folate pool sizes) using multivariate regression .

Q. How can molecular dynamics (MD) simulations elucidate H4PteGlu5’s binding dynamics with folate-dependent enzymes?

- Methodological Answer : MD simulations (e.g., GROMACS/AMBER) model H4PteGlu5-enzyme interactions over 100–200 ns trajectories. Key parameters include binding free energy (calculated via MM-PBSA) and conformational flexibility of the pentaglutamate tail. Experimental validation involves mutagenesis of predicted binding residues (e.g., Lys145 in DMGDH) and measuring kinetic constants (Km, Vmax) .

Q. What experimental designs address H4PteGlu5’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability assays incubate H4PteGlu5 at pH 4.0–9.0 and temperatures (4–50°C) for 24–72 hours. Degradation is quantified via HPLC, with Arrhenius plots predicting shelf-life. For enzymatic studies, pre-incubation of H4PteGlu5 at physiological pH (7.4) and 37°C ensures functional consistency .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on H4PteGlu5’s inhibitory effects in different enzyme systems?

- Methodological Answer : Apply hierarchical clustering to group studies by experimental conditions (e.g., enzyme isoform, cofactor ratios). Dose-response curves (IC₅₀ values) are compared using ANOVA, while in silico docking identifies potential allosteric binding sites that explain differential inhibition .

Q. What statistical models are appropriate for correlating H4PteGlu5 levels with one-carbon metabolic flux in cancer cells?

- Methodological Answer : Partial least squares regression (PLSR) integrates LC-MS metabolomics data (H4PteGlu5, SAM, SAH) with transcriptomic profiles of folate pathway genes. Bootstrap resampling (n=1,000 iterations) validates model robustness, and pathway enrichment analysis (e.g., KEGG) identifies metabolic nodes influenced by H4PteGlu5 .

Q. Experimental Design Considerations

Q. What controls are critical when studying H4PteGlu5’s role in mitochondrial vs. cytoplasmic folate pools?

- Methodological Answer : Include compartment-specific inhibitors (e.g., methotrexate for cytoplasmic dihydrofolate reductase) and mitochondrial isolation via differential centrifugation. Confirm purity using marker enzymes (e.g., citrate synthase for mitochondria, lactate dehydrogenase for cytoplasm) .

Eigenschaften

CAS-Nummer |

41520-73-4 |

|---|---|

Molekularformel |

C39H51N11O18 |

Molekulargewicht |

961.9 g/mol |

IUPAC-Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C39H51N11O18/c40-39-49-31-30(33(58)50-39)43-19(16-42-31)15-41-18-3-1-17(2-4-18)32(57)48-24(38(67)68)8-13-28(54)46-22(36(63)64)6-11-26(52)44-20(34(59)60)5-10-25(51)45-21(35(61)62)7-12-27(53)47-23(37(65)66)9-14-29(55)56/h1-4,19-24,41,43H,5-16H2,(H,44,52)(H,45,51)(H,46,54)(H,47,53)(H,48,57)(H,55,56)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H4,40,42,49,50,58)/t19?,20-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

MEFNETHLDFHDHW-XIEHAMPZSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Isomerische SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tetrahydropteroylpentaglutamate; THPPG; Tetrahydropteroyl pentaglutamate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.